Physicochemical Properties of 1,4-Bis(phenoxyacetyl)piperazine and Its Analogs: A Technical Guide
Physicochemical Properties of 1,4-Bis(phenoxyacetyl)piperazine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and CNS effects.[1][2][3] The 1,4-disubstituted piperazine scaffold is a common motif in many pharmaceuticals. This technical guide focuses on the physicochemical properties of 1,4-Bis(phenoxyacetyl)piperazine, a molecule of interest for further research and development. Due to the limited availability of direct data, this document leverages information on several structurally similar analogs to provide a robust predictive profile.
Chemical Structure and Properties of Analogous Compounds
The core structure of 1,4-Bis(phenoxyacetyl)piperazine consists of a central piperazine ring N,N'-diacylated with phenoxyacetyl groups. The physicochemical properties of this molecule are influenced by the nature of the substituents on the phenyl rings. To provide a comprehensive overview, a summary of the known properties of several analogs is presented in the table below.
Table 1: Physicochemical Data of 1,4-Bis(phenoxyacetyl)piperazine Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Bis(phenoxyacetyl)piperazine (Predicted) | C₂₀H₂₂N₂O₄ | 354.40 | Not Available | Not Available |
| 1,4-Bis((p-bromophenoxy)acetyl)piperazine | C₂₀H₂₀Br₂N₂O₄ | 512.20[4] | Not Available | Not Available |
| 1,4-Bis((p-chlorophenoxy)acetyl)piperazine | C₂₀H₂₀Cl₂N₂O₄ | 423.29[5] | Not Available | Not Available |
| 1,4-Bis((p-tolyloxy)acetyl)piperazine | C₂₂H₂₆N₂O₄ | 382.45[6] | Not Available | Not Available |
| 1,4-Bis((4-methoxyphenoxy)acetyl)piperazine | C₂₂H₂₆N₂O₆ | 414.45[7] | Not Available | Not Available |
| 1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine | C₂₈H₃₈N₂O₄ | 482.61[8][9] | Not Available | Not Available |
| 1,4-Bis((2,4-dimethylphenoxy)acetyl)piperazine | C₂₄H₃₀N₂O₄ | 410.51[10] | Not Available | Not Available |
| 1,4-Diacetyl-2,5-piperazinedione | C₈H₁₀N₂O₄ | 198.18[11][12][13][14] | Not Available | 424.4 at 760 mmHg[14] |
| 1,4-Bis(trimethylsilyl)piperazine | C₁₀H₂₆N₂Si₂ | 230.50[15] | 23.5 - 24[15] | 210 - 216[15] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of 1,4-disubstituted piperazines, which can be adapted for 1,4-Bis(phenoxyacetyl)piperazine.
General Synthesis of 1,4-Diacylpiperazines
The synthesis of 1,4-diacylpiperazines is typically achieved through the N-acylation of piperazine with an appropriate acylating agent.[16][17]
Reaction Scheme:
Figure 1: General reaction for the synthesis of 1,4-Bis(phenoxyacetyl)piperazine.
Materials:
-
Piperazine
-
Phenoxyacetyl chloride (2 equivalents)
-
Triethylamine (2 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve piperazine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenoxyacetyl chloride in dichloromethane to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Characterization Protocols
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Figure 2: Workflow for the synthesis and characterization of 1,4-diacylpiperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons (typically a singlet or a multiplet in the 3.5-4.0 ppm region) and the protons of the phenoxyacetyl groups, including the methylene protons adjacent to the carbonyl and the aromatic protons.[18][19]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the piperazine ring carbons, and the carbons of the phenoxy groups.[18][20]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M+H]⁺.[2][21][22]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the amide C=O stretching (around 1640-1680 cm⁻¹) and C-N stretching vibrations.[13][23][24]
Biological Activity and Signaling Pathways
While specific biological activities for 1,4-Bis(phenoxyacetyl)piperazine have not been reported, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects. Many piperazine-containing compounds have been developed as antimicrobial, antifungal, and anticancer agents.[21][22] The biological activity is highly dependent on the nature of the substituents on the piperazine ring. Further research is required to elucidate the specific biological targets and signaling pathways of 1,4-Bis(phenoxyacetyl)piperazine.
Figure 3: A generalized workflow for the investigation of biological activity.
Conclusion
This technical guide provides a predictive overview of the physicochemical properties of 1,4-Bis(phenoxyacetyl)piperazine based on data from its structural analogs. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. Further experimental investigation is necessary to determine the precise physicochemical properties, biological activity, and potential therapeutic applications of 1,4-Bis(phenoxyacetyl)piperazine.
References
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